molecular formula C7H6N4O B8365233 5-Acetyltetrazolo[1,5-a]pyridine

5-Acetyltetrazolo[1,5-a]pyridine

Cat. No. B8365233
M. Wt: 162.15 g/mol
InChI Key: PZOYSIVWNIGFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05019578

Procedure details

A solution of 11.42 g of 2-chloro-4-acetylpyridine, 9.51 g of sodium azide and 9.2 ml of 12 N HCl in 86 ml of a 1:1 ethanol:water mixture was heated at reflux for three hours. An additional 9.2 g of sodium azide was added and the reaction mixture heated at reflux overnight. An aqueous solution of sodium carbonate (3.92 g) was added and the mixture repeatedly extracted with methylene chloride. The combined extracts were washed with water and saturated sodium chloride solution and then dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 10.2 g of product.
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](C(=O)C)[CH:5]=[CH:4][N:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22]([OH:24])[CH3:23]>O>[C:22]([C:2]1[N:3]2[N:11]=[N:12][N:13]=[C:4]2[CH:5]=[CH:6][CH:7]=1)(=[O:24])[CH3:23] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
11.42 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(C)=O
Name
Quantity
9.51 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
9.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
86 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
3.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture repeatedly extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=2N1N=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.